molecular formula C21H26N2O7S B2532204 Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate CAS No. 313641-51-9

Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate

Cat. No.: B2532204
CAS No.: 313641-51-9
M. Wt: 450.51
InChI Key: VUKPWNBGGBSFNC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the phenyl group and the carboxylate ester. The isobutylamino group is then introduced through an amide formation reaction. The final step involves the formation of the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

  • Ethyl 2-(2-aminoacetamido)-4-phenylthiophene-3-carboxylate
  • Ethyl 2-(2-(tert-butylamino)acetamido)-4-phenylthiophene-3-carboxylate
  • Ethyl 2-(2-(methylamino)acetamido)-4-phenylthiophene-3-carboxylate

Uniqueness

Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate is unique due to the presence of the isobutylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

ethyl 2-[[2-(2-methylpropylamino)acetyl]amino]-4-phenylthiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S.C2H2O4/c1-4-24-19(23)17-15(14-8-6-5-7-9-14)12-25-18(17)21-16(22)11-20-10-13(2)3;3-1(4)2(5)6/h5-9,12-13,20H,4,10-11H2,1-3H3,(H,21,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKPWNBGGBSFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CNCC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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